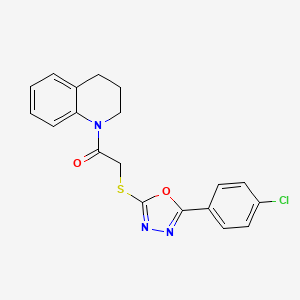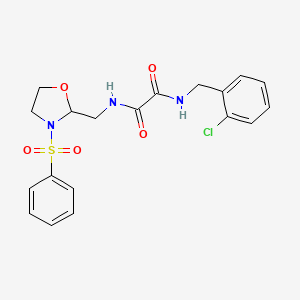
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine” is a chemical compound with the molecular formula C6H4BrF3N2O . It has a molecular weight of 257.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 4°C .Applications De Recherche Scientifique
Radiosensitization in Clinical Research
- Halogenated pyrimidine analogs like bromodeoxyuridine (BrdUrd) and iododeoxyuridine (IdUrd) are studied as potential clinical radiosensitizers. They enhance the effectiveness of radiation therapy by being incorporated into DNA and increasing the production of DNA strand breaks (Kinsella et al., 1987).
Cell Kinetics and Cancer Research
- BrdUrd is used in cell kinetics studies for cancer research. It gets incorporated into the DNA of proliferating cells, aiding in understanding the cell cycle and planning radio- or chemotherapy (Riccardi et al., 1988).
Effects on DNA Synthesis and Cell Viability
- The incorporation of brominated pyrimidines like BUdR into DNA affects DNA synthesis rates and cell viability, especially when exposed to light (Yang et al., 1970).
Tracing DNA Synthesis in Biomedical Studies
- Thymidine analogues like BrdU are used to tag dividing cells in biomedical research. This allows for studying various aspects of cell biology, including stem cell research and cancer biology (Cavanagh et al., 2011).
Chemical Synthesis and Functionalization
- The stability of pyrimidyllithium species, like 4-Bromo-6-(trifluoromethyl)pyrimidine, is explored for chemical synthesis and functionalization. These compounds can be transformed into various derivatives with potential applications in pharmaceuticals (Schlosser et al., 2006).
Mutagenic Effect in Genetic Research
- Certain pyrimidine analogs, due to their structural similarity to nucleic acid bases, are used to study their mutagenic effects on organisms like T4 phages. This contributes to our understanding of genetic mutation processes (Freese, 1959).
Research in Photobiology
- Studies on pyrimidine photoproducts, including those from halogenated pyrimidines, provide insights into DNA damage and repair mechanisms following UV exposure (Kim et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQKSCEFKEYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


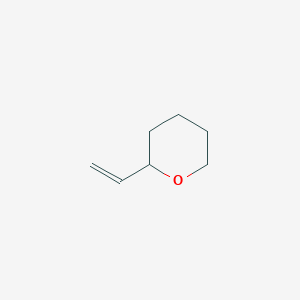
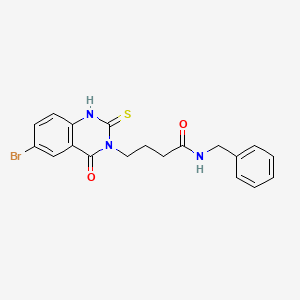

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
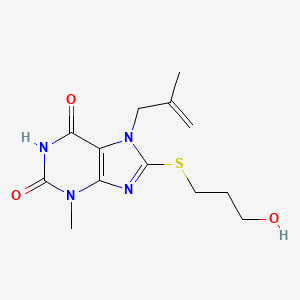
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}methyl)-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B2888491.png)
![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)

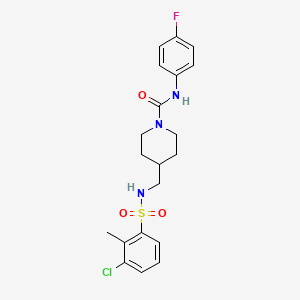
![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
